5-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one
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Overview
Description
5-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C10H9FO It is a fluorinated derivative of indanone, characterized by the presence of a fluorine atom at the 5th position and a methyl group at the 7th position on the indanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one typically involves the fluorination of 7-methyl-2,3-dihydro-1H-inden-1-one. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of fluorinating agent and reaction conditions would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of this compound carboxylic acid.
Reduction: Formation of 5-fluoro-7-methyl-2,3-dihydro-1H-inden-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the methyl group can influence its metabolic stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one
- 7-Fluoro-2,3-dihydro-1H-inden-1-one
- 5-Fluoro-2,3-dihydro-1H-inden-1-one
Uniqueness
5-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one is unique due to the specific positioning of the fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of both substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H9FO |
---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
5-fluoro-7-methyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H9FO/c1-6-4-8(11)5-7-2-3-9(12)10(6)7/h4-5H,2-3H2,1H3 |
InChI Key |
VFAXSVBTFNUTSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)CC2)F |
Origin of Product |
United States |
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